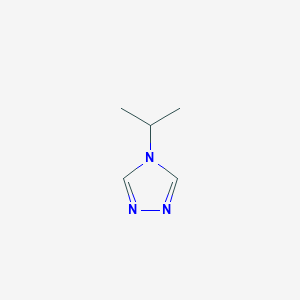

4-Isopropyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-3-6-7-4-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAKGOWRYPECKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571813 | |

| Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-56-7 | |

| Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isopropyl-4H-1,2,4-triazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-4H-1,2,4-triazole

Executive Summary: This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic scaffold. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and detailed characterization data. The synthesis section focuses on the direct N-alkylation of 1,2,4-triazole, exploring the rationale behind reagent selection and reaction conditions to achieve regioselectivity. The characterization section details the expected outcomes from modern spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, providing a complete profile for structural verification. This whitepaper is designed to serve as a practical and authoritative resource for the laboratory synthesis of this important compound.

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, and anticonvulsant properties.[3][4][5] The triazole nucleus exists in two primary tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being more stable.[6][7] Substitution at the N4 position, as in this compound, is a critical structural motif in various active pharmaceutical ingredients. Understanding the controlled synthesis and unambiguous characterization of this specific isomer is paramount for advancing research and development in these fields.

Synthetic Methodology

The preparation of N-substituted 1,2,4-triazoles can be broadly approached via two strategies: direct formation of the triazole ring with the substituent already in place, or post-synthesis modification of the parent 1,2,4-triazole heterocycle.[8] For this compound, the most direct and common laboratory-scale approach is the N-alkylation of the parent 1,2,4-triazole.

The N4-Alkylation of 1,2,4-Triazole: A Mechanistic Perspective

The alkylation of 1,2,4-triazole presents a regioselectivity challenge. The triazole anion, formed upon deprotonation by a base, is an ambident nucleophile with reactive sites at both the N1 and N4 positions. The reaction with an alkyl halide, such as 2-bromopropane, can therefore lead to a mixture of 1-isopropyl and 4-isopropyl isomers.

While some conditions favor the thermodynamically more stable N1 isomer, specific experimental choices can be made to preferentially yield the N4 product.[9][10] Factors influencing this selectivity include the nature of the base, the solvent, the counter-ion, and the temperature. The synthesis of 4-arylsubstituted-4H-1,2,4-triazoles, for example, can be achieved by reacting a primary amine with N,N′-diformylhydrazine at elevated temperatures.[8] However, direct alkylation remains a more atom-economical approach if regioselectivity can be controlled.

The following protocol leverages specific conditions known to favor the formation of the 4-substituted isomer. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) is crucial. NaH irreversibly deprotonates the triazole, and the resulting sodium triazolide salt's reactivity and steric profile in DMF favor nucleophilic attack from the N4 position on the incoming isopropyl electrophile.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Reagents and Materials:

-

1,2,4-Triazole (99%)

-

Sodium Hydride (60% dispersion in mineral oil)

-

2-Bromopropane (99%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Deprotonation: 1,2,4-Triazole (5.0 g, 72.4 mmol) is added to the flask, followed by 100 mL of anhydrous DMF. The mixture is stirred until the triazole dissolves. Sodium hydride (3.2 g of 60% dispersion, 80.0 mmol) is carefully added portion-wise at 0 °C (ice bath). The suspension is stirred for 1 hour at room temperature to ensure complete formation of the sodium triazolide salt.

-

Alkylation: 2-Bromopropane (9.8 g, 79.6 mmol) is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 30 °C.

-

Reaction: The reaction mixture is then heated to 60 °C and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).

-

Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Isolation: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Safety Considerations

-

1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child.[11][12][13]

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

2-Bromopropane: Flammable liquid and vapor. It is a suspected carcinogen and may cause irritation.

-

DMF: A combustible liquid that is a known reproductive toxin.

-

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[13][14]

Structural Elucidation and Characterization

Unambiguous characterization of the synthesized product is essential to confirm its identity and purity, and critically, to verify that the desired N4 isomer has been formed.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This is the most definitive technique for distinguishing between N1 and N4 isomers. In the symmetric this compound, the two protons on the triazole ring (at C3 and C5) are chemically equivalent and should appear as a single sharp singlet. The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

-

¹³C NMR Spectroscopy: The symmetry of the 4-substituted isomer will also be reflected here. A single signal is expected for the two equivalent triazole ring carbons (C3 and C5). The isopropyl group will show two distinct signals for the methine and methyl carbons.

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present. Key absorptions will include C-H stretching from the isopropyl group and the triazole ring, as well as characteristic C=N and C-N stretching vibrations from the heterocyclic core.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the compound, confirming its elemental composition. The protonated molecule [M+H]⁺ is typically observed.

Summary of Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on analysis of similar structures.[6][15][16][17]

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | ~8.2-8.5 ppm (s, 2H, Triazole C-H) |

| (400 MHz, CDCl₃) | ~4.4-4.6 ppm (sept, 1H, J ≈ 7 Hz, CH) | |

| ~1.5-1.7 ppm (d, 6H, J ≈ 7 Hz, 2 x CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~143-145 ppm (Triazole C3/C5) |

| (100 MHz, CDCl₃) | ~50-52 ppm (CH) | |

| ~22-24 ppm (CH₃) | ||

| FT-IR | Wavenumber (cm⁻¹) | ~3100-3150 (C-H stretch, triazole) |

| (ATR) | ~2850-3000 (C-H stretch, alkyl) | |

| ~1500-1550 (C=N stretch) | ||

| ~1250-1300 (C-N stretch) | ||

| HRMS (ESI) | [M+H]⁺ | Calculated for C₅H₁₀N₃⁺: 112.0875 |

Conclusion

The synthesis of this compound via direct N-alkylation of 1,2,4-triazole is an efficient and reliable method when reaction conditions are carefully controlled to favor N4 regioselectivity. The use of a strong base in an aprotic polar solvent is a key parameter in achieving the desired isomer. The combination of NMR, FT-IR, and mass spectrometry provides a robust and definitive analytical workflow to confirm the structure and purity of the final product. This guide provides the necessary theoretical foundation and practical instruction for researchers to successfully synthesize and characterize this valuable chemical building block.

References

- 1. ripublication.com [ripublication.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 11. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

- 12. columbuschemical.com [columbuschemical.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. carlroth.com [carlroth.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Physicochemical properties of 4-Isopropyl-4H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropyl-4H-1,2,4-triazole

Introduction

This compound is a heterocyclic organic compound belonging to the s-triazole class. The 1,2,4-triazole ring system is a foundational scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability and versatile biological activities, including antifungal and herbicidal properties.[1][2][3] The substitution of an isopropyl group at the N4 position "locks" the molecule into the 4H-tautomeric form, which can enhance thermal and hydrolytic stability compared to its unsubstituted counterparts.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental context for researchers and drug development professionals.

Molecular Structure and Identity

The structural integrity of a molecule is the primary determinant of its chemical behavior. This compound consists of a planar, five-membered aromatic ring containing three nitrogen and two carbon atoms, with an isopropyl substituent at the fourth nitrogen atom.

Caption: Chemical structure of this compound.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties. Where direct experimental data for this compound is not publicly available, values for the parent 1H-1,2,4-triazole are provided as a scientifically validated baseline for comparison.

| Property | Value | Source / Rationale |

| Molecular Formula | C₅H₉N₃ | Calculated |

| Molecular Weight | 111.15 g/mol | Calculated[4] |

| Appearance | White to off-white crystalline solid | Predicted based on parent compound[5][6] |

| Melting Point | Data not available. (Parent: 120-121 °C) | [6] |

| Boiling Point | Data not available. (Parent: 260 °C) | [3] |

| Solubility | Soluble in water and polar organic solvents | Predicted based on parent compound[1][3] |

| pKa (Acidic) | ~10.5 | Estimated based on parent compound (10.26)[3][7] |

| pKa (Basic) | ~2.7 | Estimated based on parent compound (2.45)[3][7] |

Detailed Analysis of Physicochemical Properties

Physical State and Solubility

-

Expertise & Experience: Like its parent, 1,2,4-triazole, the 4-isopropyl derivative is expected to be a crystalline solid at room temperature.[5][6] The introduction of the isopropyl group can influence the crystal lattice energy, which may alter the melting point relative to the parent compound.

-

Causality: The solubility of this molecule is governed by a balance of two competing features. The 1,2,4-triazole ring is polar and contains nitrogen atoms that can act as hydrogen bond acceptors, conferring solubility in polar solvents like water and ethanol.[1][3] Conversely, the isopropyl group is aliphatic and hydrophobic. While the compound is expected to retain good solubility in polar organic solvents, its aqueous solubility is likely reduced compared to the highly soluble parent 1,2,4-triazole due to the increased nonpolar character.

Thermal Properties (Melting & Boiling Point)

-

Expertise & Experience: The boiling point of a substance is strongly correlated with its molecular weight and the strength of its intermolecular forces. The addition of an isopropyl group (C₃H₇) to the 1,2,4-triazole core (C₂H₃N₃) significantly increases the molecular mass from 69.07 g/mol to 111.15 g/mol .

-

Causality: This increase in mass and surface area enhances van der Waals forces, which requires more energy to overcome during the transition to the gaseous phase. Therefore, the boiling point of this compound is predicted to be higher than the 260 °C of the parent compound. The melting point is harder to predict as the less symmetrical isopropyl group may disrupt the efficient crystal packing seen in the planar parent molecule, which could potentially lower the melting point.

Acidity and Basicity (pKa)

-

Expertise & Experience: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[7] The pKa is a fundamental property that dictates a molecule's ionization state in solution, profoundly impacting its solubility, membrane permeability, and receptor-binding interactions.[8]

-

Basicity: The ring can be protonated by a strong acid. For the parent 1,2,4-triazole, the pKa of the resulting triazolium cation is 2.45.[7]

-

Acidity: The N-H proton of an unsubstituted 1,2,4-triazole is weakly acidic, with a pKa of 10.26.[3][7] In this compound, there is no N-H proton to be donated, so it does not possess this acidic character.

-

-

Causality: The isopropyl group is a weak electron-donating group (EDG) through induction. This effect increases the electron density on the triazole ring, making the nitrogen lone pairs more available for protonation. Consequently, this compound is expected to be a slightly stronger base than its parent compound, with a pKa (for the conjugate acid) estimated to be slightly higher than 2.45.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The expected spectral data, based on fundamental principles and data from closely related analogs like 4-isopropyl-3-nitro-4H-1,2,4-triazole, is as follows.[1]

| Technique | Expected Characteristics |

| ¹H NMR | - ~8.0-9.0 ppm: Two singlets, corresponding to the two protons on the triazole ring (C3-H and C5-H).- ~4.7 ppm (septet): A single proton from the isopropyl methine (CH).- ~1.5 ppm (doublet): Six protons from the two equivalent methyl (CH₃) groups of the isopropyl substituent. |

| ¹³C NMR | - ~145-155 ppm: Two signals for the two carbon atoms in the triazole ring.- ~55-60 ppm: Signal for the isopropyl methine carbon.- ~22-25 ppm: Signal for the two equivalent isopropyl methyl carbons. |

| IR (Infrared) | - ~3100-3150 cm⁻¹: C-H stretching from the aromatic ring.- ~2900-3000 cm⁻¹: C-H stretching from the isopropyl group.- ~1500-1600 cm⁻¹: C=N stretching vibrations within the triazole ring.- ~1300-1400 cm⁻¹: N-N stretching vibrations. |

| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 112.087 |

Synthesis and Reactivity

General Synthetic Approach

-

Expertise & Experience: 4-Alkyl-4H-1,2,4-triazoles are commonly synthesized through the cyclization of appropriate precursors. A robust method involves the reaction of N,N-dimethylformamide azine with an alkylamine, in this case, isopropylamine. This approach provides regioselective alkylation at the N4 position.

-

Trustworthiness: This method is well-documented and provides a reliable route to the desired 4H-isomer with good yields. The reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Stability

The this compound is an aromatic and generally stable compound.[2]

-

Stability: The N4-alkylation prevents tautomerization and typically increases the compound's stability against thermal and hydrolytic degradation compared to N-unsubstituted triazoles.[1]

-

Reactivity: The triazole ring is electron-deficient, making the carbon atoms (C3 and C5) susceptible to attack by strong nucleophiles. Conversely, the nitrogen atoms possess lone pairs of electrons and can be targeted by electrophiles, though this is less favorable than in more electron-rich heterocycles.[1][3]

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for accurately determining the basic pKa of this compound.

-

Principle: A solution of the compound is titrated with a standardized strong acid. The pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the triazole has been protonated.

Step-by-Step Methodology

-

Preparation of Analyte: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Begin adding a standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.

-

Data Acquisition: Record the pH value after each addition of HCl, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by the steepest change in pH).

-

Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of HCl required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Safety and Handling

-

Hazard Class: May cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

- 1. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

A Technical Guide to the Spectroscopic Characterization of 4-Isopropyl-4H-1,2,4-triazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Isopropyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical application.

Introduction

This compound belongs to the 1,2,4-triazole family, a class of five-membered heterocyclic compounds containing three nitrogen atoms.[3] The 1,2,4-triazole moiety is a crucial pharmacophore in a wide array of bioactive compounds, exhibiting diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The substituent at the N4 position significantly influences the molecule's physicochemical properties and biological activity. Understanding the precise molecular structure through spectroscopic analysis is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, providing predicted values and interpretation based on established principles and data from analogous structures.

Molecular Structure and Logic

The structure of this compound dictates its spectroscopic signature. The molecule consists of a planar, aromatic 1,2,4-triazole ring attached to a bulky, non-planar isopropyl group at the N4 position. This substitution breaks the symmetry of the parent triazole, leading to distinct signals for the two triazole protons.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 2H | H-3, H-5 (Triazole protons) |

| ~4.7 | Septet | 1H | CH (Isopropyl) |

| ~1.5 | Doublet | 6H | CH₃ (Isopropyl) |

Interpretation and Causality:

-

Triazole Protons (H-3, H-5): In the unsubstituted 4H-1,2,4-triazole, the C3 and C5 protons are equivalent and appear as a single peak. The N4-isopropyl substitution maintains this symmetry, resulting in a single, sharp singlet for these two protons. Their downfield chemical shift (~8.3 ppm) is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the triazole ring.

-

Isopropyl Protons: The isopropyl group will exhibit a characteristic septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).[2] The septet arises from the coupling of the methine proton with the six adjacent methyl protons. Conversely, the doublet is a result of the methyl protons being coupled to the single methine proton. The methine proton is shifted downfield (~4.7 ppm) due to its proximity to the nitrogen atom of the triazole ring.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-3, C-5 (Triazole carbons) |

| ~55 | CH (Isopropyl) |

| ~22 | CH₃ (Isopropyl) |

Interpretation and Causality:

-

Triazole Carbons (C-3, C-5): Similar to the protons, the two carbon atoms in the triazole ring are chemically equivalent and will appear as a single signal. Their significant downfield shift (~145 ppm) is a consequence of being part of an electron-deficient aromatic system and bonded to nitrogen atoms.

-

Isopropyl Carbons: The methine carbon (CH) of the isopropyl group is expected around ~55 ppm, influenced by the attached nitrogen atom. The two equivalent methyl carbons (CH₃) will appear at a much higher field (~22 ppm), characteristic of sp³ hybridized carbons in an alkyl group.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]

Workflow for NMR Analysis

Caption: Generalized workflow for NMR data acquisition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.

-

Ensure the sample is fully dissolved to avoid peak broadening.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic, triazole ring) |

| 2980-2940 | Strong | C-H stretching (aliphatic, isopropyl group) |

| 1600-1450 | Medium-Strong | C=N and C=C stretching (triazole ring) |

| 1470-1450 | Medium | C-H bending (isopropyl group) |

| 1385-1365 | Strong | C-H bending (gem-dimethyl of isopropyl) |

| ~1300 | Medium | C-N stretching |

Interpretation and Causality:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic triazole ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹).

-

Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the triazole ring are expected in the 1600-1450 cm⁻¹ region.[1] These bands confirm the presence of the heterocyclic ring.

-

Isopropyl Bending: The isopropyl group will exhibit a characteristic strong absorption band around 1385-1365 cm⁻¹ due to the symmetric bending of the gem-dimethyl groups.

-

C-N Stretching: The stretching vibration of the C-N bond of the triazole ring is typically observed around 1300 cm⁻¹.[1]

Experimental Protocol: FT-IR Data Acquisition

The choice of sample preparation technique depends on the physical state of the sample.[6] For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[7]

Workflow for FT-IR Analysis (ATR Method)

Caption: Workflow for FT-IR data acquisition using the ATR method.

Step-by-Step Protocol (ATR Method):

-

Clean ATR Crystal: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residues.[8]

-

Acquire Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Place Sample on Crystal: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[6]

-

Acquire Sample Spectrum: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₃H₆]⁺ |

| 69 | High | [C₂H₃N₃]⁺ (Triazole ring) |

| 42 | High | [M - C₃H₆ - HCN]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at an m/z value corresponding to the molecular weight of this compound (125.16 g/mol ).

-

Fragmentation Pathways: Under electron ionization (EI), the molecular ion will undergo fragmentation.[9]

-

A common fragmentation for alkyl-substituted compounds is the loss of a methyl radical (•CH₃) to give the [M - 15]⁺ ion at m/z 110.

-

Loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement or direct cleavage can lead to a fragment at m/z 83.

-

Cleavage of the N-isopropyl bond will result in the formation of the stable triazole cation at m/z 69.

-

A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of a hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 42 from the m/z 69 ion.[9][10]

-

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Protocol (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful toolkit for the comprehensive characterization of this compound. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation in various scientific disciplines.

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Isopropyl-4H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the methodologies and analytical techniques involved in the complete crystal structure elucidation of 4-Isopropyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. The narrative follows a logical progression from synthesis and crystal growth to detailed structural analysis using single-crystal X-ray diffraction, complemented by spectroscopic and thermal characterization. This document emphasizes the causality behind experimental choices and provides detailed protocols, aiming to serve as a valuable resource for researchers in the field of small molecule crystallography and drug design. While a definitive crystal structure for this compound is not publicly available, this guide will utilize data from a closely related analogue, 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide, to illustrate the principles and data interpretation involved in such an analysis.

Introduction: The Significance of 1,2,4-Triazoles and the Imperative of Structural Elucidation

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The five-membered heterocyclic ring, with its three nitrogen atoms, imparts unique physicochemical properties such as hydrogen bonding capability, dipole moment, and metabolic stability, making it an attractive pharmacophore for drug design.[1] this compound, with its alkyl substitution at the N4 position, represents a fundamental member of this class of compounds, and a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[3] It provides a high-resolution map of electron density, from which bond lengths, bond angles, torsional angles, and intermolecular interactions can be accurately determined. This detailed structural information is invaluable for understanding the conformational preferences of the molecule, its packing in the solid state, and the nature of non-covalent interactions that govern its crystal lattice. Such insights are critical for predicting the compound's physical properties, such as solubility and melting point, and for modeling its interaction with biological targets.

This guide will navigate the reader through the entire process of crystal structure analysis, from the synthesis of the target molecule to the final interpretation and reporting of the crystallographic data.

Synthesis and Purification of this compound

The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through various established synthetic routes.[4][5] A common and effective method involves the cyclization of a corresponding N,N'-diacylhydrazine with a primary amine.

Synthetic Protocol

A plausible synthetic route for this compound is outlined below:

Step 1: Synthesis of N,N'-Diformylhydrazine

-

To a stirred solution of hydrazine hydrate (1 eq.) in an appropriate solvent such as ethanol, slowly add an excess of ethyl formate (2.5 eq.).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude N,N'-diformylhydrazine.

Step 2: Cyclization to form this compound

-

Combine N,N'-diformylhydrazine (1 eq.) and isopropylamine (1.2 eq.) in a suitable high-boiling solvent like toluene.

-

Add a catalytic amount of a dehydrating agent, such as phosphorus pentoxide or a Lewis acid.

-

Heat the mixture to reflux for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.

-

After cooling, the reaction mixture is worked up by washing with an aqueous base (e.g., sodium bicarbonate solution) and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Spectroscopic Characterization

Prior to crystal growth experiments, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the presence of the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the two distinct protons of the triazole ring.

-

¹³C NMR will show characteristic signals for the carbons of the isopropyl group and the triazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the alkyl group and the aromatic-like C-H of the triazole ring, as well as C=N and N-N stretching vibrations of the heterocyclic core.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₉N₃, MW: 111.15 g/mol ).[6]

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination. Several techniques can be employed for growing single crystals of small organic molecules.

Crystal Growth Methodologies

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent leads to supersaturation and subsequent crystal nucleation and growth.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a less volatile solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Thermal Gradient (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling leads to crystallization.

Protocol for Slow Evaporation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to create a nearly saturated solution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the clear solution to a clean, small glass vial.

-

Cover the vial with a cap having a small pinhole or with parafilm punctured with a needle to allow for slow evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

Structure Solution and Refinement

The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map provides a preliminary model of the crystal structure, which is then refined using a full-matrix least-squares method. In this process, the atomic positions, displacement parameters, and other structural parameters are adjusted to achieve the best possible fit between the observed and calculated diffraction data.

Crystallographic Data Presentation

As a definitive crystal structure for this compound is not available in the public domain, we present the crystallographic data for a closely related analogue, 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide , to illustrate the type of information obtained from a SCXRD experiment.[7]

| Parameter | 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide[7] |

| Chemical Formula | C₇H₁₄N₃⁺ · Br⁻ |

| Formula Weight | 220.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 9.120(3) |

| b (Å) | 9.2563(18) |

| c (Å) | 11.576(2) |

| β (°) | 76.405(18) |

| Volume (ų) | 922.1(4) |

| Z | 6 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 4.4 |

Selected Bond Lengths and Angles (for the triazolium cation): [7]

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C5 | 1.305(2) | N1-C5-N4 | 106.93(18) |

| C5-N4 | 1.366(2) | C5-N4-N3 | 111.35(18) |

| N4-N3 | 1.365(2) | N4-N3-C2 | 105.0(1) |

| N3-C2 | 1.320(2) | N3-C2-N1 | 110.0(2) |

| C2-N1 | 1.355(2) | C2-N1-C5 | 106.7(2) |

Molecular and Crystal Structure Description

The crystal structure of 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide reveals a planar triazolium ring, indicative of its aromatic character. The isopropyl group at the N4 position and the ethyl group at the N1 position adopt conformations that minimize steric hindrance. In the crystal packing, the triazolium cations and bromide anions are arranged in a three-dimensional network stabilized by electrostatic interactions and weak C-H···Br hydrogen bonds.

For a neutral this compound, one would expect a similar planar triazole ring. The crystal packing would likely be governed by van der Waals forces and potentially weak C-H···N hydrogen bonds, leading to a distinct packing arrangement compared to its salt form.

Caption: Molecular structure of this compound.

Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other analytical techniques offer valuable complementary information.

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is employed to investigate the thermal stability and phase behavior of the compound.

-

DSC: Can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions. For many triazole derivatives, a sharp endothermic peak corresponding to melting is observed.[7]

-

TGA: Provides information on the thermal stability and decomposition profile of the compound. A TGA thermogram would show the temperature at which the compound begins to decompose.

Expected Thermal Behavior: this compound is expected to be thermally stable up to its melting point, followed by decomposition at higher temperatures. The DSC thermogram would show a single sharp endotherm corresponding to its melting point. The TGA curve would show a single-step or multi-step decomposition pattern, depending on the fragmentation pathway of the molecule.

Conclusion

The crystal structure analysis of this compound, as illustrated through the examination of a close analogue, provides a wealth of information that is crucial for understanding its chemical and physical properties. The combination of synthesis, spectroscopic characterization, single-crystal growth, X-ray diffraction, and thermal analysis constitutes a comprehensive approach to the full solid-state characterization of this important heterocyclic compound. The detailed structural insights gained from such studies are indispensable for the advancement of medicinal chemistry and the development of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ripublication.com [ripublication.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 4-Isopropyl-4H-1,2,4-triazole in Laboratory Solvents

Abstract: The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various applications, from pharmaceutical formulations to reaction chemistry. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Isopropyl-4H-1,2,4-triazole. In the absence of extensive published data for this specific molecule, this document serves as a practical whitepaper, detailing the theoretical principles and step-by-step experimental protocols required to generate a robust and reliable solubility profile. We emphasize the causality behind experimental design, focusing on the gold-standard equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring scientific integrity and data trustworthiness.

Physicochemical Characterization and Predicted Solubility Behavior

This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted at the N4 position with an isopropyl group. To understand its solubility, we must first consider its molecular structure.

-

Polarity and Hydrogen Bonding : The 1,2,4-triazole ring itself is polar, containing three nitrogen atoms that can act as hydrogen bond acceptors. The N-H proton in the tautomeric 1H form is acidic, allowing it to also act as a hydrogen bond donor. However, in this compound, the substitution at the N4 position precludes the 4H tautomer and may influence the tautomeric equilibrium between 1H and 2H forms. The presence of these nitrogen atoms imparts a degree of polarity to the molecule.

-

Influence of the Isopropyl Group : The isopropyl group is a non-polar, hydrophobic alkyl substituent. This group will reduce the molecule's overall polarity and its ability to form favorable interactions with highly polar solvents like water.[1]

Based on these features, a general solubility trend can be predicted using the "like dissolves like" principle.[2][3]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Solubility is expected to be moderate. The polar triazole ring will interact favorably with these solvents, but the hydrophobic isopropyl group will limit extensive solubility, especially in water.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF) : Good solubility is anticipated in these solvents, which can engage in dipole-dipole interactions with the polar triazole core.

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Low solubility is expected, as the interactions between the polar triazole ring and the non-polar solvent will be weak.

Fundamental Principles: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is critical to distinguish between two key concepts: thermodynamic and kinetic solubility.[4][5]

-

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure. This is a true measure of a compound's solubility and is the focus of this guide. It is determined by allowing the system to reach a state where the rate of dissolution equals the rate of precipitation.[4][5][6]

-

Kinetic Solubility is determined by dissolving a compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[7] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable state.[6][8] While useful for high-throughput screening, it is not a measure of true equilibrium.[9]

For accurate physicochemical characterization and formulation development, determining the thermodynamic solubility is paramount. The protocols described herein are designed for this purpose.

Experimental Determination of Thermodynamic Solubility

This section outlines a robust, self-validating methodology for determining the equilibrium solubility of this compound. The workflow integrates the definitive shake-flask method with a precise analytical quantification technique.

Core Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[10][11] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is achieved.

Causality of Experimental Choices:

-

Excess Solid : Adding an excess of the compound is crucial to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[11]

-

Equilibration Time : Sufficient time must be allowed for the system to reach equilibrium. This is often determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[12]

-

Temperature Control : Solubility is temperature-dependent.[13] Therefore, all steps must be performed in a temperature-controlled environment (e.g., a shaker incubator set to 25 °C or 37 °C) to ensure data accuracy and reproducibility.

-

Phase Separation : It is critical to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially high concentration readings. Centrifugation followed by filtration is a robust method.

Step-by-Step Protocol:

-

Preparation : Add an excess amount of solid this compound to a series of clear glass vials (e.g., 5-10 mg in 2 mL of solvent).

-

Solvent Addition : Add a precise volume of the desired laboratory solvent to each vial. Prepare at least three replicates for each solvent.

-

Equilibration : Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials at a consistent speed for a predetermined time (a minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium).[12]

-

Phase Separation :

-

Allow the vials to stand at the same constant temperature for a short period to let the larger particles settle.

-

Centrifuge the vials at high speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette. For accuracy, immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial for analysis. This step removes any fine particulates.

-

-

Sample Dilution : If necessary, dilute the saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying the concentration of dissolved this compound.[14][15][16][17]

Causality of Experimental Choices:

-

Reverse-Phase Column (C18) : A C18 column is a good starting point as it separates compounds based on hydrophobicity. The this compound, with its mixed polarity, should retain well on such a column.

-

Mobile Phase : A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is standard for reverse-phase HPLC. A gradient or isocratic elution can be optimized to achieve a sharp, well-resolved peak.

-

UV Detection : Triazole rings typically exhibit UV absorbance.[18][19] The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution to ensure maximum sensitivity. A common detection wavelength for triazoles is around 210-260 nm.[16]

Step-by-Step Protocol:

-

Instrument Setup :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A starting point could be an isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v).[15]

-

Flow Rate : 1.0 mL/min.

-

Detector : UV detector set at the λmax of this compound.

-

-

Standard Curve Preparation :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.

-

-

Analysis :

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.

-

Inject the filtered and diluted samples from the shake-flask experiment.

-

-

Calculation : Use the linear regression equation from the standard curve to calculate the concentration of this compound in the analyzed samples. Remember to account for any dilution factors to determine the final solubility value.

Data Interpretation and Reporting

The final solubility data should be presented clearly and concisely. It is best practice to report solubility in multiple units (e.g., mg/mL and mol/L) to cater to different scientific disciplines. The results should be summarized in a table, including the mean solubility and standard deviation from the replicates for each solvent.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mol/L) | Qualitative Classification |

|---|---|---|---|---|

| Water | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |

| Methanol | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Ethanol | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Acetonitrile | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |

| DMSO | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Very soluble] |

| Hexane | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Insoluble] |

For publications or formal reports, it is essential to provide a complete description of the experimental methods and validation, as outlined in guidelines from sources like the Journal of Chemical & Engineering Data.[20][21]

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound. Understanding these is key to troubleshooting and ensuring data accuracy.

-

Temperature : The solubility of solids generally increases with temperature, although exceptions exist.[4][13]

-

pH (for aqueous solutions) : If the compound has ionizable groups, its solubility will be pH-dependent. As a weak base, the 1,2,4-triazole ring can be protonated, which would increase aqueous solubility. The pKa of the compound should be determined to understand this behavior.

-

Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is good practice to characterize the solid form before and after the solubility experiment (e.g., via XRD) to check for any phase transformations.[20]

-

Purity of Compound and Solvent : Impurities can either increase or decrease the apparent solubility. Always use reagents of the highest available purity.

Safety Precautions

While specific toxicity data for this compound may not be readily available, compounds of the 1,2,4-triazole class require careful handling.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23][24][25]

-

Handling : Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[26] Avoid contact with skin and eyes.[22]

-

Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[26]

This guide provides the necessary framework to confidently and accurately determine the solubility profile of this compound. By adhering to these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data essential for advancing their scientific and developmental objectives.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. youtube.com [youtube.com]

- 14. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. process-insights.com [process-insights.com]

- 19. researchgate.net [researchgate.net]

- 20. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. lobachemie.com [lobachemie.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. carlroth.com [carlroth.com]

- 25. carlroth.com [carlroth.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

Thermal Stability and Decomposition of 4-Isopropyl-4H-1,2,4-triazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 4-Isopropyl-4H-1,2,4-triazole. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes established principles from the broader class of 4-alkyl-4H-1,2,4-triazoles to present a scientifically grounded understanding of its expected behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the thermal properties of this and related heterocyclic compounds. We will delve into the synthesis and characterization, explore the pivotal role of thermal rearrangement, and elucidate the subsequent decomposition mechanisms. All discussions are supported by established theoretical and experimental findings for analogous compounds, providing a robust framework for prediction and safe handling.

Introduction to 4-Alkyl-4H-1,2,4-triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The substitution at the N4 position with an alkyl group, such as an isopropyl group, significantly influences the molecule's physicochemical properties, including its thermal stability. Understanding the thermal behavior of these compounds is critical for drug development, ensuring stability during synthesis, formulation, and storage, as well as for safety assessment in manufacturing processes.[3]

This guide will focus on the anticipated thermal characteristics of this compound, drawing parallels from documented studies on other 4-alkyl derivatives. A key thermal event for this class of compounds is the rearrangement from the kinetically favored 4-alkyl isomer to the thermodynamically more stable 1-alkyl isomer. This rearrangement often precedes outright decomposition and is a critical factor in the overall thermal profile.

Synthesis and Characterization

The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through several established routes. A common and adaptable method involves the cyclization of a disubstituted hydrazine derivative with an appropriate amine. The general workflow is depicted below.

Figure 1: Generalized synthesis workflow for this compound.

2.1. Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from established methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles.

-

Step 1: Preparation of N,N'-diformylhydrazine:

-

To a stirred solution of 98% formic acid, slowly add hydrazine hydrate at a temperature maintained below 40°C.

-

The mixture is then heated under reflux for 4-6 hours.

-

Upon cooling, the N,N'-diformylhydrazine will precipitate and can be collected by filtration, washed with cold water, and dried.

-

-

Step 2: Cyclization with Isopropylamine:

-

A mixture of N,N'-diformylhydrazine and an excess of isopropylamine is heated in a sealed vessel or under reflux.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess isopropylamine is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

-

2.2. Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl CH proton and a doublet for the two methyl groups. The two protons on the triazole ring will appear as distinct singlets.

-

¹³C NMR: The carbon NMR will show signals corresponding to the isopropyl carbons and the two carbons of the triazole ring.

-

FT-IR: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the alkyl group and C=N and N-N stretching of the triazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

Thermal Stability Analysis

The thermal stability of this compound is governed by two primary processes: thermal rearrangement and thermal decomposition. These processes can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Experimental Protocols for Thermal Analysis

-

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (3-5 mg) into a tared TGA crucible (e.g., alumina).

-

Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Record the mass loss as a function of temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Place a small, accurately weighed sample (1-3 mg) into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

3.2. Predicted Thermal Behavior

Based on studies of analogous 4-alkyl-4H-1,2,4-triazoles, the following thermal behavior is anticipated for this compound:

-

Melting: A sharp endothermic peak in the DSC thermogram corresponding to the melting of the compound.

-

Rearrangement/Decomposition: At higher temperatures, an exothermic event in the DSC is expected, corresponding to the thermal rearrangement and/or decomposition. The TGA will show a corresponding mass loss. For many 4-alkyl-4H-1,2,4-triazoles, the rearrangement to the 1-alkyl isomer is an initial, often distinct, thermal event.[4][5][6]

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Technique | Expected Observation | Rationale |

| Melting | DSC | Endothermic Peak | Phase transition from solid to liquid. |

| Rearrangement | DSC | Exothermic Peak | Isomerization to the more stable 1-isopropyl-1H-1,2,4-triazole. |

| Elimination | TGA/DSC | Mass Loss / Exothermic Peak | Formation of propene and 1H-1,2,4-triazole, particularly favored by the secondary isopropyl group.[4] |

| Decomposition | TGA/DSC | Significant Mass Loss / Complex Exotherms | Fragmentation of the triazole ring at higher temperatures. |

Thermal Rearrangement and Decomposition Pathways

The thermal degradation of this compound is not a simple one-step process. It is expected to proceed through a series of competing and sequential reactions.

4.1. Thermal Rearrangement to 1-Isopropyl-1H-1,2,4-triazole

Upon heating, 4-alkyl-4H-1,2,4-triazoles are known to undergo a thermal rearrangement to their more thermodynamically stable 1-alkyl isomers.[4][5][6] This reaction is believed to proceed through an intermolecular ion-pair mechanism.[5]

Figure 2: Proposed mechanism for the thermal rearrangement of this compound.

4.2. Competing Elimination Reaction

For 4-alkyl-4H-1,2,4-triazoles with branched alkyl groups, such as isopropyl, an elimination reaction can compete with the rearrangement.[4] This pathway leads to the formation of an alkene (propene) and the unsubstituted 1H-1,2,4-triazole.

4.3. High-Temperature Decomposition of the Triazole Ring

At temperatures exceeding those required for rearrangement and elimination, the triazole ring itself will begin to decompose. Computational studies on the parent 1,2,4-triazole suggest that the initial steps of decomposition involve either H-transfer or ring-opening, with H-transfer having a high energy barrier, indicating the inherent stability of the ring.[7] The primary decomposition pathways for the triazole ring are believed to be driven by the cleavage of the N-N and C-N bonds.[8]

The decomposition of the rearranged 1-isopropyl isomer and the unsubstituted triazole from the elimination pathway will likely produce a complex mixture of gaseous products.

Figure 3: Overall proposed thermal degradation pathways for this compound.

Table 2: Expected Decomposition Products

| Precursor | Expected Decomposition Products | Rationale |

| This compound | Propene, 1H-1,2,4-triazole, 1-Isopropyl-1H-1,2,4-triazole | Elimination and rearrangement reactions.[4][5] |

| 1H-1,2,4-triazole Ring | Nitrogen (N₂), Hydrogen Cyanide (HCN), Ammonia (NH₃), various small hydrocarbon fragments | Cleavage of N-N and C-N bonds at high temperatures.[7][8] |

Safety and Handling

Appropriate safety precautions must be taken when handling this compound, particularly during thermal studies.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9]

-

Thermal Hazards: When heating the compound, be aware of the potential for rapid decomposition and gas evolution. Use appropriate shielding and pressure-relief systems, especially for DSC experiments in sealed pans.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

Conclusion

While direct experimental data for this compound is scarce, a robust understanding of its thermal stability and decomposition can be inferred from the well-documented behavior of analogous 4-alkyl-4H-1,2,4-triazoles. The primary thermal event is expected to be a competition between rearrangement to the more stable 1-isopropyl isomer and an elimination reaction to form propene and 1H-1,2,4-triazole. At higher temperatures, the triazole ring will undergo fragmentation, leading to the formation of various gaseous products. This guide provides a foundational understanding for researchers working with this compound, emphasizing the importance of considering these complex thermal pathways in experimental design and safety assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Tautomeric Forms of 4-Alkyl-4H-1,2,4-triazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-alkyl-4H-1,2,4-triazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1][2] The substitution at the N4 position with an alkyl group precludes the annular prototropic tautomerism typically observed in unsubstituted 1,2,4-triazoles, thereby simplifying the tautomeric landscape. However, the introduction of functional groups at the C3 and C5 positions, such as amino, hydroxyl, and mercapto moieties, gives rise to fascinating and functionally significant substituent-driven tautomerism. Understanding and controlling these tautomeric equilibria are paramount for drug development, as the predominant tautomer dictates the molecule's physicochemical properties, three-dimensional structure, and ultimately, its interaction with biological targets.[3] This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of C3/C5-substituted 4-alkyl-4H-1,2,4-triazoles, detailing the underlying principles, synthetic methodologies, advanced analytical characterization techniques, and the profound implications for biological activity.

Core Principles of Tautomerism in 4-Alkyl-4H-1,2,4-triazoles

While the N4-alkylation prevents ring-chain tautomerism involving the triazole core, the focus shifts to the prototropic tautomerism of substituents at the C3 and C5 positions. The primary forms of tautomerism encountered in this class of compounds are amino-imino, keto-enol, and thione-thiol equilibria.

Amino-Imino Tautomerism

A 4-alkyl-4H-1,2,4-triazole bearing an amino group at the C3 or C5 position can theoretically exist in equilibrium between the amino and imino forms. Computational studies on the related 3-amino-1,2,4-triazole suggest that the amino form is generally more stable.[4] The alkyl group at the N4 position is expected to further favor the amino tautomer by influencing the electronic distribution within the triazole ring.

Keto-Enol Tautomerism

When a hydroxyl group is present at the C3 or C5 position, the 4-alkyl-4H-1,2,4-triazole can exhibit keto-enol tautomerism, existing as either a triazolone (keto form) or a hydroxytriazole (enol form). In most heterocyclic systems, the keto form is thermodynamically favored.[5] However, the equilibrium can be influenced by factors such as the nature of the alkyl group at N4, other substituents on the ring, and the solvent polarity.[5]

Thione-Thiol Tautomerism